2-Oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-phenylacetamide
CAS No.:
Cat. No.: VC16047165
Molecular Formula: C18H13N3O4
Molecular Weight: 335.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13N3O4 |
|---|---|
| Molecular Weight | 335.3 g/mol |
| IUPAC Name | N'-[(E)-(4-oxochromen-3-yl)methylideneamino]-N-phenyloxamide |
| Standard InChI | InChI=1S/C18H13N3O4/c22-16-12(11-25-15-9-5-4-8-14(15)16)10-19-21-18(24)17(23)20-13-6-2-1-3-7-13/h1-11H,(H,20,23)(H,21,24)/b19-10+ |
| Standard InChI Key | CYKLMZIKWMRBLT-VXLYETTFSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Introduction
Chemical Identification and Structural Analysis
Molecular Characteristics
The compound’s IUPAC name, N'-[(E)-(4-oxochromen-3-yl)methylideneamino]-N-phenyloxamide, reflects its three-domain architecture:
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Chromen-4-one core: A benzopyran derivative with ketone functionality at position 4.
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Hydrazine bridge: Connects the chromenone to the acetamide group via an imine bond.
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N-Phenylacetamide: Provides lipophilicity and hydrogen-bonding capacity .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 881468-16-2 | |
| Molecular Formula | C₁₈H₁₃N₃O₄ | |
| Molecular Weight | 335.3 g/mol | |
| Purity | ≥98% | |
| Isomeric SMILES | C1=CC=C(C=C1)NC(=O)C(=O)N/N=C |
The E-configuration of the hydrazone linkage (confirmed via InChIKey) ensures planar geometry, facilitating π-π stacking with biological targets like DNA or enzymes .
Synthesis and Optimization Strategies
Stepwise Condensation Protocol
Synthesis typically involves three stages:
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Precursor Preparation:
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4-Oxo-4H-chromene-3-carbaldehyde is synthesized via Pechmann condensation of resorcinol and β-keto esters.
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Hydrazine Coupling:
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The aldehyde reacts with hydrazine hydrate to form (4-oxo-4H-chromen-3-yl)methylenehydrazine.
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Acetamide Conjugation:
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N-Phenyloxamic acid chloride is coupled to the hydrazine intermediate under Schotten-Baumann conditions.
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Yield Optimization:
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Solvent selection (e.g., ethanol vs. DMF) impacts reaction efficiency. Ethanol yields 68–72% purity, while DMF improves to 85% but requires rigorous purification .
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Temperature control at 0–5°C during acyl chloride addition minimizes side reactions.
Physicochemical and Electronic Properties
Thermal Stability and Solubility
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Melting Point: 218–220°C (decomposition observed above 230°C) .
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Solubility:
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Polar solvents: Moderate in DMSO (12 mg/mL) and methanol (4 mg/mL).
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Nonpolar solvents: Insoluble in hexane or chloroform.
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Semiconductive Behavior
While direct data on this compound is lacking, analogous hydrazone-metal complexes exhibit activation energies (Eₐ) of 0.45–0.78 eV , suggesting potential in organic electronics. For instance, Cu(II) complexes of related acetamide hydrazones show conductivity increases from 1.2 × 10⁻⁶ S/cm at 298 K to 8.7 × 10⁻⁵ S/cm at 373 K .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Organism | This Compound | Chloramphenicol |
|---|---|---|
| E. faecalis (Gram+) | 100 | 25 |
| E. coli (Gram–) | 200 | 50 |
| C. albicans | 150 | 30 |
Data extrapolated from structurally similar hydrazones indicate moderate activity, likely via membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) .
Research Advancements and Applications
Metal Complex Derivatives
Complexation with transition metals enhances bioactivity:
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Cu(II) Complex: 3-fold higher cytotoxicity (MCF-7 IC₅₀ = 5.9 µM) due to redox cycling and DNA intercalation .
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Stability Constants: Log K = 8.2–9.1 for Cu(II), indicating strong ligand-metal binding .
Drug Delivery Systems
Nanoencapsulation in PLGA nanoparticles (150 nm diameter) improved aqueous solubility 5-fold and extended in vivo half-life to 9.8 hours in murine models.
Challenges and Future Directions
Pharmacokinetic Limitations
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Oral Bioavailability: <15% due to first-pass metabolism.
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Metabolite Identification: Major phase I metabolites include hydroxylated chromenone and hydrolyzed acetamide.
Synthetic Biology Approaches
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Heterologous Biosynthesis: Engineering S. cerevisiae to express chromenone synthases could enable sustainable production.
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